Cas no 2375249-38-8 (4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-)

4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- 化学的及び物理的性質
名前と識別子
-
- 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-
- rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride
- Z3753419720
- EN300-7432080
- (4As,8aS)-2,3,4,5,6,7,8,8a-octahydro-1H-quinoline-4a-carboxylic acid;hydrochloride
- 2375249-38-8
-
- インチ: 1S/C10H17NO2.ClH/c12-9(13)10-5-2-1-4-8(10)11-7-3-6-10;/h8,11H,1-7H2,(H,12,13);1H/t8-,10-;/m0./s1
- InChIKey: JDJIEIKWRZHGHU-GNAZCLTHSA-N
- ほほえんだ: Cl.OC([C@@]12CCCN[C@H]1CCCC2)=O
計算された属性
- せいみつぶんしりょう: 219.1026065g/mol
- どういたいしつりょう: 219.1026065g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 3
- 重原子数: 14
- 回転可能化学結合数: 1
- 複雑さ: 217
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 49.3Ų
4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7432080-5.0g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 5g |
$3894.0 | 2023-04-26 | |
Enamine | EN300-7432080-0.1g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 0.1g |
$466.0 | 2023-04-26 | |
Enamine | EN300-7432080-0.5g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 0.5g |
$1046.0 | 2023-04-26 | |
Enamine | EN300-7432080-2.5g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 2.5g |
$2631.0 | 2023-04-26 | |
Enamine | EN300-7432080-0.25g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 0.25g |
$666.0 | 2023-04-26 | |
Enamine | EN300-7432080-0.05g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 0.05g |
$312.0 | 2023-04-26 | |
Enamine | EN300-7432080-1.0g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 1g |
$1343.0 | 2023-04-26 | |
Enamine | EN300-7432080-10.0g |
rac-(4aR,8aR)-decahydroquinoline-4a-carboxylic acid hydrochloride |
2375249-38-8 | 95% | 10g |
$5774.0 | 2023-04-26 |
4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- 関連文献
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
-
Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
-
Zhangqin Shi,WenYao Guo J. Mater. Chem. A, 2021,9, 21057-21070
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Jiaxin Li,Jinkai Xu,Linbo Yan,Changsheng Lu,Hong Yan Dalton Trans., 2021,50, 8029-8035
-
Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-に関する追加情報
Comprehensive Overview of 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- (CAS No. 2375249-38-8)
The compound 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- (CAS No. 2375249-38-8) is a specialized chemical entity with significant potential in pharmaceutical and biochemical research. Its unique structural configuration, featuring an octahydroquinoline core, makes it a subject of interest for scientists exploring novel therapeutic agents. The hydrochloride salt form enhances its solubility, facilitating its use in various experimental and formulation contexts. Researchers are particularly intrigued by its stereochemistry, denoted by the (4aS,8aS)- configuration, which may influence its biological activity and interaction with target molecules.
In recent years, the demand for structurally complex molecules like 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- has surged, driven by advancements in drug discovery and personalized medicine. This compound aligns with current trends in the search for small-molecule modulators and chiral building blocks, which are critical in developing precision therapies. Its potential applications span areas such as central nervous system (CNS) disorders, anti-inflammatory agents, and enzyme inhibition, reflecting the broader industry focus on targeted and sustainable healthcare solutions.
The synthesis and characterization of 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- involve sophisticated techniques, including asymmetric hydrogenation and chiral resolution. These methods ensure high enantiomeric purity, a key requirement for pharmaceutical applications. Analytical tools such as NMR spectroscopy, HPLC, and mass spectrometry are employed to verify its structure and purity, addressing the growing emphasis on quality control in chemical manufacturing. The compound’s stability under various conditions is also a topic of investigation, as it impacts storage and handling protocols.
From an industrial perspective, 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- exemplifies the shift toward green chemistry and sustainable synthesis. Researchers are exploring catalytic methods and biocatalysis to reduce waste and energy consumption during production. This aligns with global initiatives like the UN Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production). The compound’s potential as a bioactive scaffold further underscores its relevance in the development of eco-friendly pharmaceuticals.
Frequently asked questions about 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- include inquiries about its mechanism of action, toxicity profile, and supplier availability. While detailed pharmacological data may still be emerging, preliminary studies suggest low acute toxicity, making it a viable candidate for further development. Suppliers often provide technical data sheets (TDS) and material safety data sheets (MSDS) to ensure compliance with regulatory standards, catering to the needs of academic researchers and industrial R&D teams.
In conclusion, 4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)- represents a promising avenue for scientific exploration, bridging the gap between chemical innovation and therapeutic potential. Its stereospecificity, coupled with its adaptability to sustainable synthesis methods, positions it as a valuable asset in modern drug discovery. As research progresses, this compound may unlock new opportunities for addressing unmet medical needs, reinforcing its importance in the evolving landscape of life sciences.
2375249-38-8 (4a(2H)-Quinolinecarboxylic acid, octahydro-, hydrochloride (1:1), (4aS,8aS)-) 関連製品
- 247913-83-3((R)-3-Boc-amino-2,6-dioxopiperidine)
- 1209155-95-2(6-methyl-2-(pyrrolidin-1-yl)pyridine-3-carbonitrile)
- 850905-37-2(2-benzyl-5-2-(4-methylpiperidin-1-yl)-2-oxoethoxy-1,2,3,4-tetrahydroisoquinolin-1-one)
- 2679935-94-3(benzyl (1S,5S)-1-(hydroxymethyl)-3-azabicyclo3.1.0hexane-3-carboxylate)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1203953-08-5(Dimethyl 2-fluoro-5-methylterephthalate)
- 2171973-66-1(5-(propan-2-yl)-6-propylpiperidin-3-amine)
- 947614-94-0(2-(2-bromo-5-chlorophenyl)ethan-1-ol)
- 2228754-67-2(4-(2-chloro-6-methylpyridin-4-yl)butan-2-amine)
- 1021040-18-5(1-(4-methoxyphenyl)-3-(3-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}phenyl)urea)




